molecular formula C22H8N2O6 B12857130 [2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone

[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone

Cat. No.: B12857130
M. Wt: 396.3 g/mol
InChI Key: ASLDWWPDKGGBRH-UHFFFAOYSA-N
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Description

[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone is a complex organic compound with the molecular formula C22H8N2O6. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone typically involves the condensation of 2-aminophenol with aldehydes under specific conditions. One reported method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and eco-friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Mechanism of Action

The mechanism of action of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration . The exact pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diphosphane 2,2’-binaphtho[1,8-de][1,3,2]dithiaphosphinine: Known for its stable phosphorus radical cation.

  • 7Helicene-like compounds : Composed of cyclopenta and dithieno moieties, these compounds share structural similarities with [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone .

Uniqueness

The uniqueness of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H8N2O6

Molecular Weight

396.3 g/mol

IUPAC Name

2-(4,9-dioxobenzo[f][1,3]benzoxazol-2-yl)benzo[f][1,3]benzoxazole-4,9-dione

InChI

InChI=1S/C22H8N2O6/c25-15-9-5-1-3-7-11(9)17(27)19-13(15)23-21(29-19)22-24-14-16(26)10-6-2-4-8-12(10)18(28)20(14)30-22/h1-8H

InChI Key

ASLDWWPDKGGBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=NC5=C(O4)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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